

2-Methoxyphenylhydrazine Hydrochloride

chemical properties

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Compound of Interest

Compound Name: 2-Methoxyphenylhydrazine
Hydrochloride

Cat. No.: B7723240

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An In-Depth Technical Guide to **2-Methoxyphenylhydrazine Hydrochloride**: Properties, Reactivity, and Applications in Synthesis

Introduction

2-Methoxyphenylhydrazine Hydrochloride is a vital chemical intermediate, primarily recognized for its role as a precursor in the synthesis of complex heterocyclic compounds. Its utility is most pronounced in the construction of indole scaffolds, a core motif in numerous pharmaceuticals, agrochemicals, and natural products. This guide offers a comprehensive technical overview for researchers and drug development professionals, delving into the compound's fundamental properties, its nuanced reactivity—particularly in the context of the Fischer indole synthesis—and its practical applications. We will explore not just the standard reaction pathways but also the critical, field-proven insights that are essential for predicting outcomes and troubleshooting synthetic challenges, thereby providing a self-validating framework for its use in the laboratory.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective application in synthesis. **2-Methoxyphenylhydrazine Hydrochloride** is typically a light yellow to brown crystalline powder. Its key identifiers and properties are summarized below.

Chemical and Physical Properties

| Property | Value | Source(s) |
|-------------------|--|---------------------|
| IUPAC Name | (2-methoxyphenyl)hydrazine;hydrazine hydrochloride | [1] |
| CAS Number | 6971-45-5 | [1] |
| Molecular Formula | C ₇ H ₁₁ ClN ₂ O | [1] |
| Molecular Weight | 174.63 g/mol | [1] |
| Appearance | Light yellow to Brown powder/crystal | |
| Melting Point | ~155 °C | |
| Solubility | Soluble in water | |

Spectroscopic Characterization

The structural integrity of **2-Methoxyphenylhydrazine Hydrochloride** is typically confirmed using a suite of spectroscopic techniques. These methods are essential for quality control and for verifying the identity of the starting material before its use in sensitive synthetic sequences.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the methoxy group protons, and the hydrazine protons. The ¹³C NMR will correspondingly show distinct peaks for each unique carbon atom in the molecule.[\[1\]](#)
- Infrared (IR) Spectroscopy: IR spectroscopy is valuable for identifying the functional groups present. Key vibrational bands would be expected for the N-H stretches of the hydrazine group, C-H stretches of the aromatic ring and methoxy group, C=C aromatic stretches, and C-O ether stretches.[\[1\]](#)[\[2\]](#)
- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound by providing the mass-to-charge ratio of the parent ion.[\[1\]](#)

Core Reactivity: The Fischer Indole Synthesis

The most prominent application of **2-Methoxyphenylhydrazine Hydrochloride** is its use in the Fischer indole synthesis, a powerful and historic reaction for creating the indole ring system.[3] The synthesis involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.[3]

The General Mechanism

The reaction proceeds through several key steps:

- **Hydrazone Formation:** The arylhydrazine reacts with a carbonyl compound to form a phenylhydrazone.
- **Tautomerization:** The hydrazone tautomerizes to its enamine form.
- **-Sigmatropic Rearrangement:** Under acidic conditions, the enamine undergoes a-sigmatropic rearrangement, which is the key bond-forming step.
- **Aromatization & Cyclization:** The resulting intermediate loses a molecule of ammonia and aromatizes to form the stable indole ring.[3][4]



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Caption: General mechanism of the Fischer Indole Synthesis.

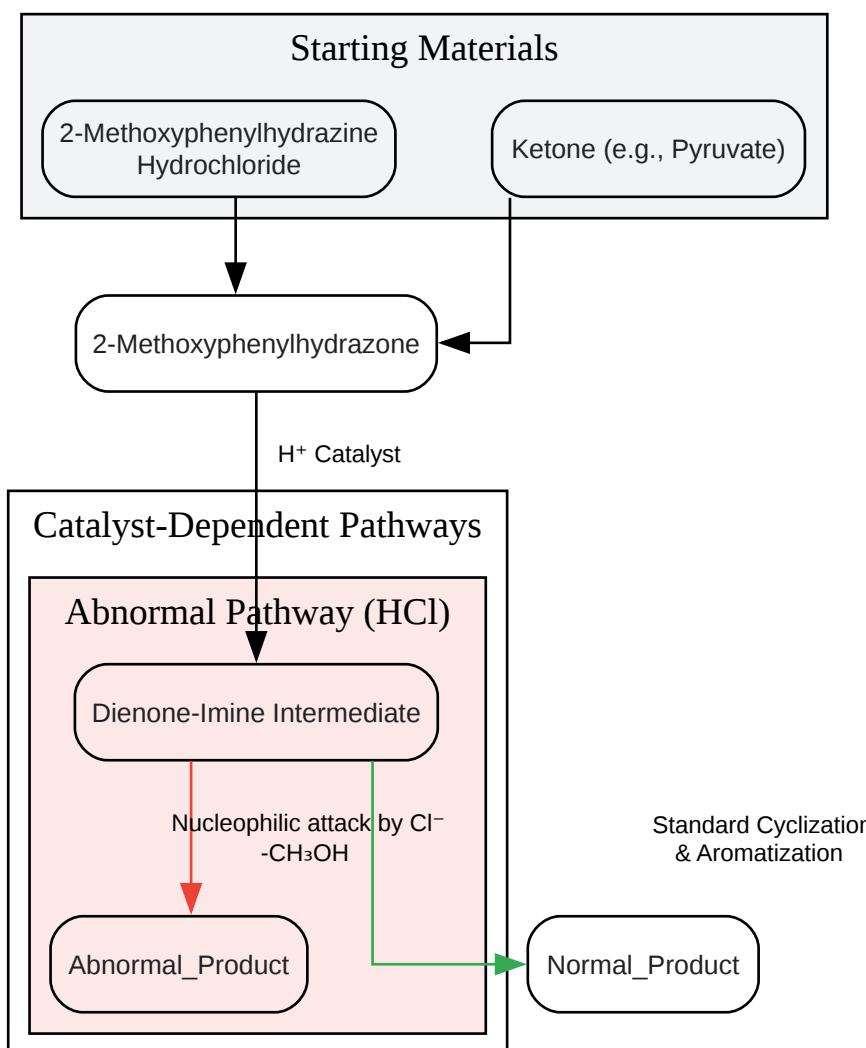
A Critical Consideration: The "Abnormal" Reactivity of the 2-Methoxy Group

While the Fischer indole synthesis is robust, the presence of a methoxy group at the ortho-position (C2) of the phenylhydrazine introduces a significant and well-documented deviation from the expected reaction pathway, particularly when using hydrogen halide acids like HCl.

Expected Product: The standard mechanism predicts the formation of a 7-methoxyindole.

Observed "Abnormal" Product: When the reaction is catalyzed by HCl in ethanol, the major product is often the corresponding 6-chloroindole.[5][6] This occurs through a competing cyclization pathway where the methoxy group is eliminated and substituted by a chloride ion from the acidic medium.[5][6]

Causality: This abnormal reaction is a result of cyclization occurring on the same side as the methoxy substituent. The proximity of the electron-donating methoxy group can influence the electronic character of the dienone-imine intermediate, making the methoxy-bearing carbon susceptible to nucleophilic attack by chloride ions present in high concentration from the HCl catalyst.[5][6] This insight is critical for experimental design; to favor the formation of the desired 7-methoxyindole, a non-nucleophilic acid catalyst such as polyphosphoric acid (PPA) or a Lewis acid like zinc chloride ($ZnCl_2$) should be selected over HCl.[3][5]



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Caption: Competing pathways in the Fischer synthesis with 2-methoxyphenylhydrazine.

Experimental Protocol: Synthesis of 7-Methoxy-1,2,3,4-tetrahydrocarbazole

This protocol provides a representative workflow for the Fischer indole synthesis using **2-Methoxyphenylhydrazine Hydrochloride**, specifically employing a non-halide acid to avoid the formation of the "abnormal" chloro-substituted product.

Objective: To synthesize 7-methoxy-1,2,3,4-tetrahydrocarbazole from **2-methoxyphenylhydrazine hydrochloride** and cyclohexanone.

Materials:

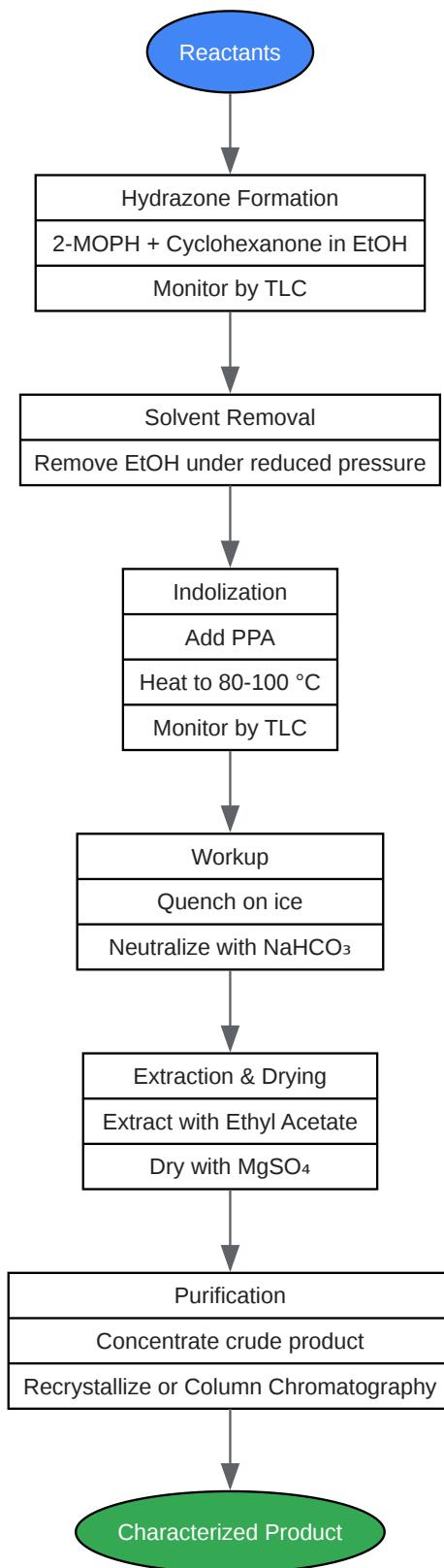
- **2-Methoxyphenylhydrazine Hydrochloride** (1 eq)
- Cyclohexanone (1.1 eq)
- Polyphosphoric Acid (PPA)
- Ethanol
- Saturated Sodium Bicarbonate Solution
- Ethyl Acetate
- Brine
- Anhydrous Magnesium Sulfate
- TLC plates, developing chamber, and UV lamp

Procedure:

- Hydrazone Formation:

- In a round-bottom flask, dissolve **2-Methoxyphenylhydrazine Hydrochloride** (1 eq) in ethanol.
- Add cyclohexanone (1.1 eq) to the solution.
- Stir the reaction mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).
- Rationale: This initial condensation is typically efficient at room temperature and forms the necessary intermediate for the subsequent cyclization.
- Solvent Removal:
 - Once the hydrazone formation is complete, remove the ethanol under reduced pressure using a rotary evaporator.
- Indolization (Cyclization):
 - To the crude hydrazone residue, add Polyphosphoric Acid (PPA, approx. 10 times the weight of the hydrazine).
 - Heat the reaction mixture to 80-100 °C with vigorous stirring for 2-4 hours. The reaction progress should be monitored by TLC.
 - Rationale: PPA serves as both the acid catalyst and the reaction medium. It is non-nucleophilic, preventing the undesired substitution of the methoxy group.
- Workup:
 - Allow the reaction mixture to cool to room temperature.
 - Carefully pour the viscous mixture onto crushed ice with stirring.
 - Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.
 - Self-Validation: The product will precipitate as a solid. The neutralization step is critical to remove the acid catalyst and prepare the mixture for extraction.

- Extraction and Purification:
 - Extract the aqueous mixture with ethyl acetate (3x).
 - Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
 - Concentrate the filtrate under reduced pressure to yield the crude product.
 - Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
- Characterization:
 - Confirm the identity and purity of the final product using NMR, IR, and MS, and determine the melting point.

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Caption: Experimental workflow for the synthesis of a 7-methoxy-indole derivative.

Applications in Research and Drug Development

As a versatile chemical building block, **2-Methoxyphenylhydrazine Hydrochloride** is instrumental in several areas of chemical R&D:

- Pharmaceutical Development: The indole core is a privileged structure in medicinal chemistry, appearing in numerous drugs. This reagent serves as a key starting material for synthesizing active pharmaceutical ingredients (APIs) and their intermediates.[\[7\]](#)
- Fine Chemical Manufacturing: It is used in the production of specialized, high-value fine chemicals for various industrial applications.[\[7\]](#)
- Exploratory Research: Scientists utilize this compound to synthesize novel molecules, enabling the investigation of new reaction pathways and the discovery of compounds with unique biological or material properties.[\[7\]](#) Many natural products with an indole skeleton are synthesized using the Fischer indole synthesis, highlighting its importance in total synthesis.[\[5\]](#)[\[8\]](#)

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure safety and maintain the integrity of the reagent.

GHS Hazard Information[\[2\]](#)

| Hazard Class | Category | GHS Statement |
|--------------------------------|----------|--|
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Handling and Personal Protective Equipment (PPE)[12] [13][14]

- Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[9][10]
- Personal Contact: Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[9]
- PPE: Wear appropriate protective gloves, safety glasses with side-shields or goggles, and a lab coat.[9]
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[9][10]

Storage and Stability[1][4][12]

- Conditions: Store in a cool, dry, and dark place. Keep the container tightly sealed to prevent moisture absorption.[9]
- Inert Atmosphere: For long-term storage and to maintain purity, store under an inert atmosphere (e.g., argon or nitrogen).[9]
- Incompatibilities: Store away from incompatible materials and foodstuff containers.[9]

Conclusion

2-Methoxyphenylhydrazine Hydrochloride is a powerful reagent for organic synthesis, offering a direct route to valuable methoxy-substituted indoles. Its utility, however, is coupled with a nuanced reactivity that demands careful consideration of reaction conditions. The propensity for "abnormal" chloro-substitution when using HCl is a critical, field-proven insight that dictates the choice of catalyst. By understanding the underlying mechanism and adhering to proper handling and experimental protocols, researchers can effectively leverage this compound to advance projects in drug discovery, materials science, and fine chemical synthesis.

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